Distinct Lipophilicity Profile: LogP Comparison with Unsubstituted and Positional Isomers
4-Methyl-3,4-dihydroisoquinoline exhibits a LogP value of 1.65820, which is higher than that of unsubstituted 3,4-dihydroisoquinoline (LogP range: 1.097-1.89) and lower than that of 1-methyl-3,4-dihydroisoquinoline (LogP: 1.4873) . This intermediate lipophilicity may offer a balanced profile for membrane permeability and solubility, distinguishing it from other methylated or unsubstituted dihydroisoquinolines.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.65820 |
| Comparator Or Baseline | 3,4-Dihydroisoquinoline (unsubstituted): LogP = 1.097-1.89; 1-Methyl-3,4-dihydroisoquinoline: LogP = 1.4873 |
| Quantified Difference | Higher than unsubstituted by ~0.56 to lower by ~0.23 depending on source; higher than 1-methyl isomer by 0.1709 |
| Conditions | Calculated XLogP3-AA or similar |
Why This Matters
Lipophilicity directly influences a compound's ADME properties; the specific LogP of 4-Methyl-3,4-dihydroisoquinoline may be optimal for certain applications where either increased or decreased lipophilicity is detrimental.
- [1] BOC Sciences. 3,4-Dihydroisoquinoline. CAS 3230-65-7. LogP: 1.09720. https://buildingblock.bocsci.com/3-4-dihydroisoquinoline-cas-3230-65-7-item-42-222871.html View Source
- [2] Molbase. 1-methyl-3,4-dihydroisoquinoline. CAS 2412-58-0. LogP: 1.4873. https://qiye.molbase.cn/2412-58-0-molbase-2.html View Source
